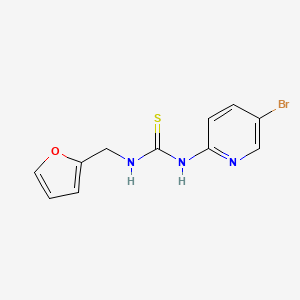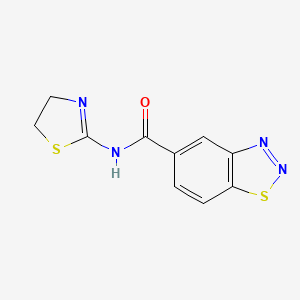
N-(2-fluoro-5-nitrophenyl)-4-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-5-nitrophenyl)-4-isopropylbenzamide, commonly known as FNIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FNIB is a small molecule that has been synthesized and studied extensively for its unique properties and mechanism of action.
科学研究应用
FNIB has been used extensively in scientific research due to its potential applications in various fields. One of the primary applications of FNIB is in the development of novel drugs for the treatment of various diseases. FNIB has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, FNIB has been shown to have antitumor activity, and it is being studied for its potential use in cancer therapy.
作用机制
The mechanism of action of FNIB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. FNIB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. Additionally, FNIB has been shown to inhibit the activity of certain ion channels in the body, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
FNIB has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, FNIB has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. FNIB has also been shown to have a beneficial effect on cardiovascular function, reducing blood pressure and improving endothelial function.
实验室实验的优点和局限性
FNIB has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, making it suitable for various research applications. Additionally, FNIB has been shown to have potent and specific effects, making it a valuable tool for studying various biological processes. However, there are also some limitations to using FNIB in lab experiments. It has a short half-life in the body, and its effects may be transient, making it challenging to study its long-term effects. Additionally, FNIB may have off-target effects, which could complicate its use in certain experiments.
未来方向
There are several future directions for research on FNIB. One area of research is the development of novel drugs based on the structure of FNIB. Researchers are exploring ways to modify the structure of FNIB to improve its potency and selectivity, making it a more effective drug candidate. Additionally, researchers are studying the mechanism of action of FNIB to gain a better understanding of its effects on various biological processes. Finally, researchers are exploring the potential use of FNIB in combination with other drugs to enhance its therapeutic effects.
合成方法
FNIB can be synthesized using a simple and efficient method that involves the reaction of 2-fluoro-5-nitroaniline with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds smoothly at room temperature, and the resulting product can be purified by column chromatography using a suitable solvent system. The yield of FNIB obtained from this method is typically high, and the purity is excellent, making it suitable for various research applications.
属性
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-10(2)11-3-5-12(6-4-11)16(20)18-15-9-13(19(21)22)7-8-14(15)17/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYLZZXTJJYHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-nitrobenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5813745.png)





![N-[3-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5813780.png)


![N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide](/img/structure/B5813791.png)
![2-(mesityloxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5813800.png)
![2-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5813809.png)
![5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5813815.png)
